molecular formula C91H151N23O25 B216603 Trichosporin B Ia CAS No. 107395-30-2

Trichosporin B Ia

Cat. No.: B216603
CAS No.: 107395-30-2
M. Wt: 1967.3 g/mol
InChI Key: WFQQTFGAQXPNLX-UHFFFAOYSA-N
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Description

The compound “Trichosporin B Ia” is a complex peptide with a sequence of amino acids. It is part of a group of stereoisomers with the chemical formula C₉₁H₁₅₁N₂₃O₂₄

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically starts with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This process is repeated until the entire sequence is assembled. The final product is then deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves anchoring the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly is complete, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of peptide bonds .

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can form helical structures that insert into cell membranes, disrupting their integrity. This membrane-directed mechanism is particularly relevant in its antimicrobial and antiplasmodial activities . The compound can also interact with specific proteins, inhibiting their function and leading to various biological effects .

Properties

CAS No.

107395-30-2

Molecular Formula

C91H151N23O25

Molecular Weight

1967.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]-3-hydroxypropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide

InChI

InChI=1S/C91H151N23O25/c1-46(2)40-57(72(128)110-91(24,25)83(139)114-39-29-32-60(114)74(130)105-65(48(5)6)75(131)111-90(22,23)82(138)113-87(16,17)79(135)102-55(34-37-62(93)119)69(125)100-54(33-36-61(92)118)68(124)98-53(44-115)42-52-30-27-26-28-31-52)99-64(121)43-95-76(132)84(10,11)109-73(129)58(41-47(3)4)104-78(134)86(14,15)108-71(127)56(35-38-63(94)120)103-80(136)88(18,19)112-81(137)89(20,21)107-67(123)50(8)96-70(126)59(45-116)101-66(122)49(7)97-77(133)85(12,13)106-51(9)117/h26-28,30-31,46-50,53-60,65,115-116H,29,32-45H2,1-25H3,(H2,92,118)(H2,93,119)(H2,94,120)(H,95,132)(H,96,126)(H,97,133)(H,98,124)(H,99,121)(H,100,125)(H,101,122)(H,102,135)(H,103,136)(H,104,134)(H,105,130)(H,106,117)(H,107,123)(H,108,127)(H,109,129)(H,110,128)(H,111,131)(H,112,137)(H,113,138)

InChI Key

WFQQTFGAQXPNLX-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

sequence

XASAXXQXLXGLXPVXXQQF

Synonyms

trichosporin B-Ia

Origin of Product

United States

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